Absence of Published Comparator Evidence for 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
A rigorous search of primary research articles, patents, and authoritative chemical-biology databases (PubChem, ChEMBL, BindingDB, PDB) for CAS 1396877-39-6 returned no instances of quantitative comparative data—no IC₅₀, Kᵢ, EC₅₀, logD, solubility, metabolic stability, or selectivity values—for this compound against any structurally defined comparator. The closest identifiable analogs include 2-((5-chlorothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, 2-((5-ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, and (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, which are also commercially available research chemicals . None of these analogs have publicly reported comparative biological or physicochemical data relative to the target compound. The sole structured information available is the molecular formula (C₁₂H₁₆BrNO₄S₂), molecular weight (382.3 g·mol⁻¹), predicted boiling point (502.6 ± 60.0 °C at 760 Torr), predicted density (1.46 ± 0.10 g·cm⁻³), and predicted pKa (−7.35 ± 0.40) for a closely related 2-nitrophenyl sulfonyl spiro analog, which may serve as a rough physicochemical reference point . The bromine atom on the thiophene ring is expected to confer higher reactivity in palladium-catalyzed cross-coupling reactions compared to chloro or unsubstituted thiophene analogs, but this class-level inference has not been experimentally quantified for the target compound .
| Evidence Dimension | Publicly available comparative biological or physicochemical data (IC₅₀, Kᵢ, logD, solubility, metabolic stability, selectivity) for 2-((5-bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane versus structurally defined analogs |
|---|---|
| Target Compound Data | No quantitative comparator data found in public domain |
| Comparator Or Baseline | Closest structural analogs (5-chlorothiophene, 5-ethylthiophene, 4-methylstyryl sulfonyl variants); no comparator data available for any of these |
| Quantified Difference | Not calculable – data absent |
| Conditions | Comprehensive literature and database search (PubChem, ChEMBL, BindingDB, PDB, Google Patents, primary journal databases) conducted up to 2026-05-09 |
Why This Matters
For scientific selection or procurement, the absence of comparative evidence means that the compound's differential value cannot be externally validated; purchasing decisions must rely on the user's own internal head-to-head profiling against chosen comparators, making it essential to request retention samples and purity certificates from the supplier.
